molecular formula C11H16FN B3198688 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine CAS No. 1016506-81-2

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B3198688
CAS No.: 1016506-81-2
M. Wt: 181.25 g/mol
InChI Key: ZUCBPXHMAQFYAI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of amines It features a fluorophenyl group attached to a dimethylpropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a Grignard reaction with isobutylmagnesium chloride to form 1-(4-fluorophenyl)-2,2-dimethylpropan-1-ol.

    Amination: The intermediate alcohol is then converted to the corresponding amine through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 4-fluorobenzaldehyde and isobutylmagnesium chloride are reacted in industrial reactors.

    Catalysis: Catalysts such as palladium or platinum may be used to enhance reaction efficiency.

    Purification: The final product is purified using techniques like distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of central nervous system agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with biological targets such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to specific molecular targets, while the amine group facilitates interactions with active sites. This compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine
  • 1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine
  • 1-(4-Methylphenyl)-2,2-dimethylpropan-1-amine

Uniqueness

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This fluorine substitution often results in improved pharmacokinetic properties and metabolic stability compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCBPXHMAQFYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016506-81-2
Record name 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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